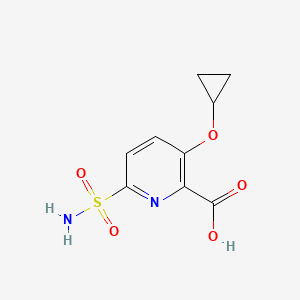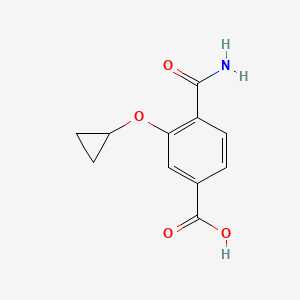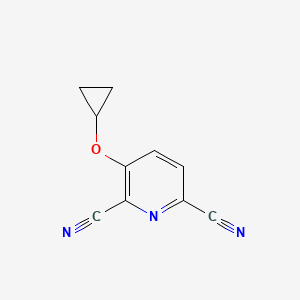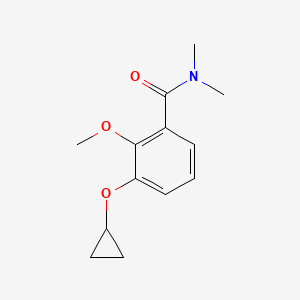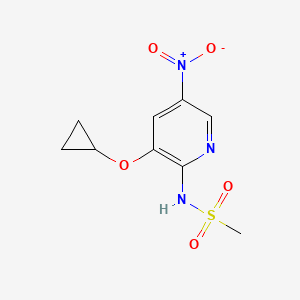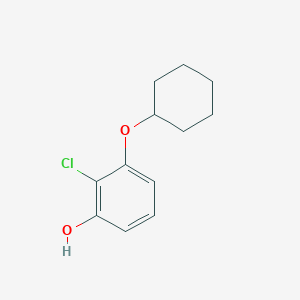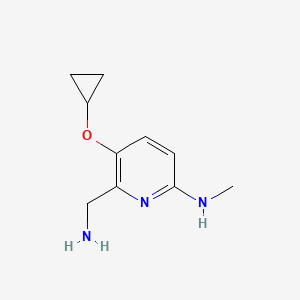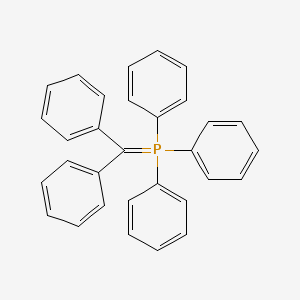
Phosphonium, (diphenylmethyl)triphenyl-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylmethylenetriphenylphosphorane is an organophosphorus compound known for its role as a stable phosphonium ylide. It is a highly polar and basic species, often used in organic synthesis, particularly in the Wittig reaction to form alkenes from carbonyl compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenylmethylenetriphenylphosphorane is typically prepared by the deprotonation of diphenylmethyltriphenylphosphonium bromide using a strong base such as sodium ethoxide in ether . The reaction is carried out under an atmosphere of dry nitrogen to prevent the compound from decomposing. The resulting ylide is isolated as a red crystalline solid .
Industrial Production Methods: The use of strong bases and controlled environments is crucial to ensure the stability and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Diphenylmethylenetriphenylphosphorane primarily undergoes carbonyl olefination reactions, where it reacts with aldehydes and ketones to form alkenes . This reaction is a key step in the Wittig reaction, which is widely used in organic synthesis.
Common Reagents and Conditions: The common reagents used in reactions with diphenylmethylenetriphenylphosphorane include aldehydes, ketones, and strong bases such as sodium ethoxide . The reactions are typically carried out in solvents like benzene or ether under an inert atmosphere to prevent decomposition .
Major Products: The major products formed from reactions involving diphenylmethylenetriphenylphosphorane are alkenes and triphenylphosphine oxide . These products are often isolated and purified using chromatographic techniques .
Scientific Research Applications
Diphenylmethylenetriphenylphosphorane has a wide range of applications in scientific research. It is extensively used in organic synthesis for the preparation of alkenes through the Wittig reaction . Additionally, it has been studied for its reactivity with various substituted aromatic aldehydes to form triaryl-substituted ethylenes . Its unique properties make it a valuable tool in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of diphenylmethylenetriphenylphosphorane involves the formation of a ylide intermediate, which reacts with carbonyl compounds to form alkenes . The phosphorus atom in the ylide is highly nucleophilic, allowing it to attack the electrophilic carbonyl carbon. This reaction proceeds through a four-membered ring transition state, resulting in the formation of the desired alkene and triphenylphosphine oxide .
Comparison with Similar Compounds
Similar Compounds:
- Methylenetriphenylphosphorane
- (Chloromethylene)triphenylphosphorane
- Methoxymethylenetriphenylphosphine
- Carbomethoxymethylenetriphenylphosphorane
Uniqueness: Diphenylmethylenetriphenylphosphorane is unique due to its stability and reactivity as a phosphonium ylide. Its ability to form stable ylides and undergo carbonyl olefination reactions makes it a valuable reagent in organic synthesis . Compared to other similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of synthetic applications .
Properties
Molecular Formula |
C31H25P |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
benzhydrylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C31H25P/c1-6-16-26(17-7-1)31(27-18-8-2-9-19-27)32(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25H |
InChI Key |
LBVBWNIYTSGDNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


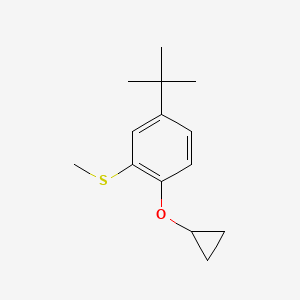
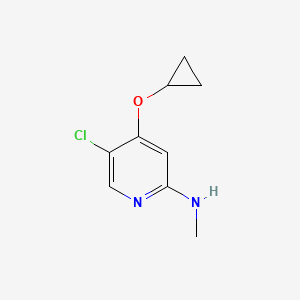
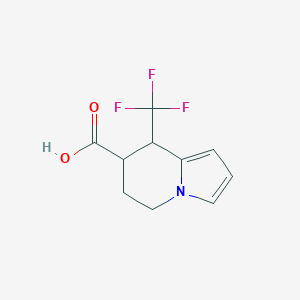
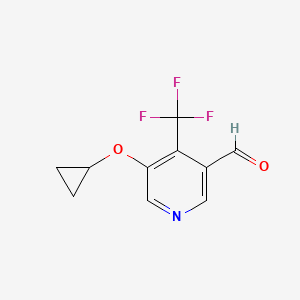
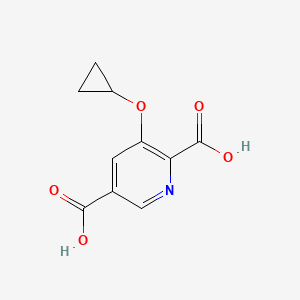
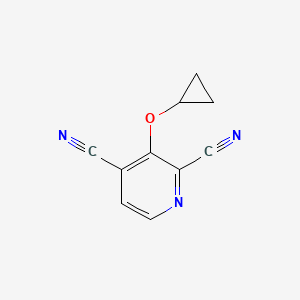
![Oxobis[3-(trifluoromethyl)phenyl]phosphanium](/img/structure/B14822222.png)
